2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Overview
Description
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid is a labeled compound used in various scientific research applications. It is a derivative of propanoic acid, where specific carbon atoms are labeled with carbon-13 isotopes. This labeling allows researchers to track and study the compound’s behavior in different chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor molecule that already contains the desired carbon-13 labels. This precursor is then subjected to a series of chemical reactions to introduce the hydroxyl and methyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid is widely used in scientific research due to its labeled carbon atoms. Some applications include:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in tracking metabolic processes and understanding enzyme functions.
Medicine: Used in pharmacokinetic studies to monitor drug distribution and metabolism.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid involves its interaction with various molecular targets. The labeled carbon atoms allow researchers to follow the compound’s journey through different pathways and reactions. This helps in understanding how the compound interacts with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methylpropanoic acid: A non-labeled version of the compound.
2-hydroxyisobutyric acid: Another similar compound with a different structural arrangement.
Lactic acid, 2-methyl-: A related compound with similar functional groups.
Uniqueness
The uniqueness of 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid lies in its labeled carbon atoms, which provide valuable insights into chemical and biological processes. This makes it a powerful tool for researchers in various fields.
Properties
IUPAC Name |
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1+1,2+1,3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-JCDJMFQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]([13CH3])([13C](=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745837 | |
Record name | 2-Hydroxy-2-(~13~C)methyl(~13~C_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.075 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-75-6 | |
Record name | 2-Hydroxy-2-(~13~C)methyl(~13~C_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1313734-75-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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